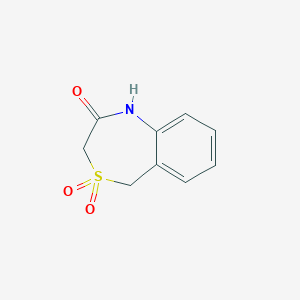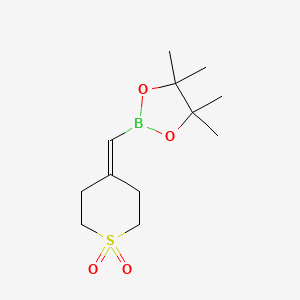![molecular formula C20H25N3O5S2 B3004332 N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 851410-12-3](/img/structure/B3004332.png)
N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule that may be related to the family of pyrimidine derivatives, which are known for their various biological activities. The structure suggests the presence of a thienopyrimidinone core, a dimethoxyphenyl group, and a sulfanylacetamide moiety. This compound could potentially be of interest in the field of medicinal chemistry due to the pharmacological properties associated with its structural components.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was synthesized through condensation reactions involving amino-pyrimidine and sulfonyl chloride derivatives . Another study reported the synthesis of various methoxypyrimidines and their subsequent reactions to form sulfanilamide derivatives . These methods typically involve multiple steps, including condensation, substitution, and hydrolysis reactions, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The thienopyrimidinone core is a heterocyclic component that could contribute to the compound's potential biological activity. The dimethoxyphenyl group may affect the molecule's electronic properties and its interactions with biological targets. The methoxyethyl side chain and the sulfanylacetamide moiety could also play a role in the compound's solubility and binding affinity.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse. As seen in the provided data, methoxypyrimidines can undergo substitution reactions with sodium amide in liquid ammonia . This suggests that the compound may also participate in similar substitution reactions, which could be useful in further functionalizing the molecule or in the synthesis of analogs. The presence of the acetamide group indicates that the compound could undergo hydrolysis under certain conditions, potentially leading to the formation of related sulfanilamide derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer from related structures that it may exhibit moderate solubility in polar solvents due to the presence of methoxy groups and the acetamide moiety. The molecule's stability, melting point, and reactivity would be influenced by the heterocyclic thienopyrimidinone core and the electronic effects of the dimethoxyphenyl group. The compound's absorption, distribution, metabolism, and excretion (ADME) properties would be critical for its potential use as a drug, requiring detailed investigation.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-12-9-15-18(30-12)19(25)23(7-8-26-2)20(22-15)29-11-17(24)21-14-6-5-13(27-3)10-16(14)28-4/h5-6,10,12H,7-9,11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWNXHVVSSMUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

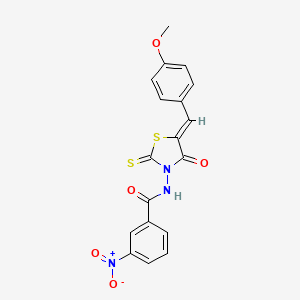

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

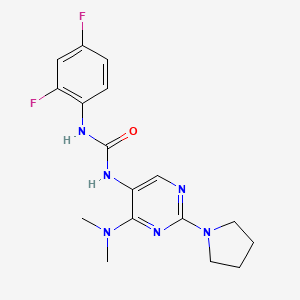
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)

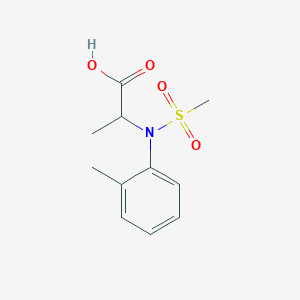
![N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3004268.png)
